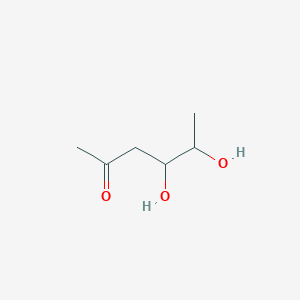

4,5-Dihydroxyhexan-2-one

概要

説明

4,5-Dihydroxyhexan-2-one is an organic compound with the molecular formula C6H12O3. It is a derivative of hexanone, characterized by the presence of two hydroxyl groups at the 4th and 5th positions of the hexane chain.

準備方法

Synthetic Routes and Reaction Conditions: 4,5-Dihydroxyhexan-2-one can be synthesized through several methods. One common approach involves the oxidation of 4,5-dihydroxyhexanal using mild oxidizing agents. Another method includes the hydroxylation of hexan-2-one using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of hexan-2-one. This process typically employs catalysts such as palladium or platinum to facilitate the reaction, ensuring high yield and purity of the final product .

化学反応の分析

Types of Reactions: 4,5-Dihydroxyhexan-2-one undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form diketones or carboxylic acids.

Reduction: The compound can be reduced to form hexanediols.

Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide in aqueous or pyridine solutions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents under basic conditions.

Major Products:

Oxidation: Formation of 4,5-dioxohexan-2-one or hexanoic acid derivatives.

Reduction: Formation of 4,5-hexanediol.

Substitution: Formation of 4,5-dihalohexan-2-one or 4,5-dialkylhexan-2-one.

科学的研究の応用

4,5-Dihydroxyhexan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of 4,5-dihydroxyhexan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups facilitate its binding to active sites of enzymes, influencing metabolic processes and cellular functions .

類似化合物との比較

4,5-Dihydroxyhexanoic acid: Similar structure but with a carboxyl group instead of a ketone.

2,5-Hexanedione: Lacks hydroxyl groups but has similar carbon chain length.

4,5-Dihydroxy-2,3-pentanedione: Shorter carbon chain but similar hydroxylation pattern.

Uniqueness: 4,5-Dihydroxyhexan-2-one is unique due to its specific hydroxylation pattern and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

生物活性

4,5-Dihydroxyhexan-2-one, also known as 5-hydroxy-2-hexanone, is an organic compound notable for its biological activities and potential therapeutic applications. This compound is characterized by the presence of hydroxyl groups at the fourth and fifth carbon positions of the hexanone chain. Its biological activity has been explored in various studies focusing on its metabolic pathways, toxicological effects, and potential therapeutic benefits.

- Molecular Formula : CHO

- Molecular Weight : 132.16 g/mol

- Structure : Hydroxylated derivative of 2-hexanone.

Neurotoxicity

Research indicates that this compound can be metabolized into 2,5-hexanedione, a compound associated with neurotoxic effects. Studies have shown that exposure to high concentrations can lead to symptoms such as ataxia and axonal swellings in the nervous system of rats. Acute exposure in humans has demonstrated irritation of the eyes and respiratory tract when vapor concentrations are elevated.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study highlighted that flavonoid compounds with structural similarities to this compound exhibited significant antibacterial activity against various strains, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined, showing effective inhibition at varying concentrations .

Antitumoral Potential

Recent research has explored the antitumoral potential of compounds related to this compound. For instance, derivatives have been synthesized and evaluated for their ability to inhibit estrogen receptor (ER)-mediated transcription in breast cancer cells. These compounds demonstrated significant antitumoral effects by inducing apoptosis and blocking cell cycle progression in ER-positive breast cancer cells .

Case Study 1: Neurotoxic Effects in Animal Models

A study conducted on rats exposed to 2,5-hexanedione revealed that high doses led to severe neurological symptoms. The findings indicated that metabolites of this compound could contribute to neurotoxicity through oxidative stress mechanisms and disruption of neuronal integrity.

Case Study 2: Antimicrobial Efficacy

In an antibacterial assay involving various flavonoid compounds derived from natural sources, it was found that certain analogs of this compound exhibited zones of inhibition against pathogenic bacteria. The results were quantified using a disc diffusion method, establishing a clear correlation between concentration and antimicrobial effectiveness .

Data Tables

特性

IUPAC Name |

4,5-dihydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(7)3-6(9)5(2)8/h5-6,8-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVKXRBMZIPRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921014 | |

| Record name | 4,5-Dihydroxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113201-38-0 | |

| Record name | 4,5-Dihydroxy-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113201380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。